2-(2-Fluorophenyl)-4-hydroxybenzoic acid
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Overview
Description
2-(2-Fluorophenyl)-4-hydroxybenzoic acid is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-4-hydroxybenzoic acid typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the benzoic acid structure. One common method involves the use of fluorinated precursors and subsequent reactions to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using fluorinated benzene derivatives. The process often includes steps such as halogenation, hydroxylation, and carboxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Fluorophenyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
2-Fluorophenylacetic acid: Similar in structure but lacks the hydroxyl group on the benzoic acid ring.
4-Hydroxybenzoic acid: Lacks the fluorine atom on the phenyl ring.
Uniqueness: 2-(2-Fluorophenyl)-4-hydroxybenzoic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(2-Fluorophenyl)-4-hydroxybenzoic acid is a fluorinated organic compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorine atom attached to a phenyl ring and a hydroxybenzoic acid moiety. Its molecular formula is C13H10FNO3, with a molecular weight of 247.22 g/mol. The presence of the fluorine atom enhances the compound's reactivity and binding affinity to various biological targets, making it a valuable candidate for further investigation in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, significantly influencing the compound's binding affinity to proteins and enzymes. This interaction modulates the activity of various biological molecules, which is crucial for understanding its therapeutic potential.
Table 1: Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C13H10FNO3 | Fluorine substitution enhances reactivity |
4-Amino-2-fluorobenzoic acid | C7H6FNO2 | Lacks hydroxy group; primarily amino functional |
2-Amino-4-fluorobenzoic acid | C7H6FNO2 | Contains amino group; less versatile |
2-Fluoro-4-hydroxybenzoic acid | C7H5FO3 | Similar structure but without phenyl substitution |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, although specific targets remain to be fully elucidated.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines or by affecting signaling pathways involved in inflammation.
Case Studies and Research Findings
- Cancer Therapy Applications : Recent studies suggest that this compound may serve as an immunoadjuvant in cancer therapies. Its ability to enhance immune responses could improve the efficacy of existing cancer treatments.
- Enzyme Interactions : Investigations have shown that this compound interacts with various enzymes, potentially altering their activity. For instance, it has been noted for its role in modulating enzyme functions critical for metabolic processes.
- Cell Viability Restoration : In cell line studies, supplementation with related compounds has demonstrated the ability to restore cell viability under stress conditions, indicating potential therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C13H9FO3 |
---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9FO3/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
ITZCUSYMCNJIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)C(=O)O)F |
Origin of Product |
United States |
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